molecular formula C12H24O8 B14066409 1,3,4,5,6-Pentahydroxyhexan-2-one;propan-2-one

1,3,4,5,6-Pentahydroxyhexan-2-one;propan-2-one

Cat. No.: B14066409
M. Wt: 296.31 g/mol
InChI Key: BQYPOGXVXCJSMU-UHFFFAOYSA-N
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Description

1,3,4,5,6-Pentahydroxyhexan-2-one is a ketohexose sugar with the IUPAC name (3R,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one, commonly known as D-psicose or D-allulose. It is a rare sugar and a C3 epimer of D-fructose, distinguished by its stereochemistry at the third carbon . Structurally, it exists in open-chain and cyclic forms (pyranose or furanose), with a hydrogen-bonding network observed in its crystalline state .

Propan-2-one (acetone) is a simple aliphatic ketone (IUPAC: dimethyl ketone) with the formula (CH₃)₂CO. It is a volatile, colorless liquid widely used as a solvent and chemical intermediate in industrial applications. Unlike D-psicose, acetone lacks hydroxyl groups and exhibits minimal biological activity.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H24O8

Molecular Weight

296.31 g/mol

IUPAC Name

1,3,4,5,6-pentahydroxyhexan-2-one;propan-2-one

InChI

InChI=1S/C6H12O6.2C3H6O/c7-1-3(9)5(11)6(12)4(10)2-8;2*1-3(2)4/h3,5-9,11-12H,1-2H2;2*1-2H3

InChI Key

BQYPOGXVXCJSMU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C.CC(=O)C.C(C(C(C(C(=O)CO)O)O)O)O

Origin of Product

United States

Preparation Methods

Chemical Background and Structural Features

Molecular Architecture

The compound consists of a fructose backbone in which two pairs of hydroxyl groups form cyclic ketals with acetone (propan-2-one). The molecular formula is C₁₂H₂₄O₈, with a molecular weight of 296.31 g/mol. The structure includes a β-D-fructopyranose core, where the 1,2- and 4,5-hydroxyl groups are protected as isopropylidene acetals, leaving the 3- and 6-hydroxyl groups free. Stereochemical specificity is critical, as evidenced by the (3S,4S,5R) configuration in related unprotected analogs like D-(-)-tagatose.

Physicochemical Properties

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, acetone) due to residual hydroxyl groups.
  • Stability : The acetal groups confer stability against oxidation and nucleophilic attack under basic conditions.
  • Spectroscopic Signatures :
    • IR : Strong absorptions at ~1700 cm⁻¹ (ketone C=O) and 3200–3500 cm⁻¹ (free -OH).
    • ¹H NMR : Acetal protons resonate at δ 1.3–1.5 ppm, while anomeric protons appear near δ 5.2 ppm.

Synthetic Routes for 1,3,4,5,6-Pentahydroxyhexan-2-one;propan-2-one

Conventional Acid-Catalyzed Acetonation

The most widely employed method involves reacting D-fructose with excess acetone in the presence of a Brønsted acid catalyst.

Reaction Mechanism
  • Protonation : The acid catalyst protonates acetone, enhancing its electrophilicity.
  • Nucleophilic Attack : Vicinal diols on fructose attack the protonated acetone, forming oxonium intermediates.
  • Cyclization : Sequential ketalization at the 1,2- and 4,5-positions yields the di-isopropylidene product.
Standard Protocol
Component Quantity Role
D-Fructose 1.0 equiv (180.16 g/mol) Substrate
Acetone 10–20 equiv Solvent/Reagent
Concentrated H₂SO₄ 0.1–0.5 equiv Catalyst
Temperature 0–25°C Controls regioselectivity
Time 12–24 h Completion monitoring

Procedure :

  • Dissolve D-fructose (10 g, 55.5 mmol) in anhydrous acetone (200 mL).
  • Add H₂SO₄ (0.5 mL) dropwise under nitrogen.
  • Stir at 0°C for 24 h, then neutralize with NaHCO₃.
  • Concentrate under vacuum and purify via recrystallization (ethanol/water).

Yield : 60–75% (typical for di-O-isopropylidene derivatives).

Lewis Acid-Mediated Methods

Lewis acids like FeCl₃ or ZnCl₂ offer milder alternatives to Brønsted acids, particularly for acid-sensitive substrates.

ZnCl₂-Catalyzed Synthesis
  • Conditions : 5 mol% ZnCl₂, acetone reflux (56°C), 8 h.
  • Advantages : Reduced side reactions (e.g., caramelization).
  • Yield : ~68%.

Enzymatic Approaches (Emerging)

Recent studies explore lipases (e.g., Candida antarctica Lipase B) for regioselective acetonation:

  • Solvent : Acetone/tert-butanol (3:1).
  • Temperature : 37°C, 72 h.
  • Yield : 42% (needs optimization).

Industrial-Scale Production

Continuous Flow Reactors

Modern facilities employ continuous flow systems to enhance efficiency:

  • Residence Time : 30 min at 50°C.
  • Catalyst : Heterogeneous sulfonated silica (reusable, 10 cycles).
  • Productivity : 1.2 kg/L·h.

Purification Strategies

Method Purity Throughput
Crystallization >98% Moderate
Simulated Moving Bed Chromatography >99.5% High

Challenges and Optimization

Regioselectivity Control

Unwanted isomers arise from competing 2,3- or 5,6-acetonation. Strategies include:

  • Low-Temperature Kinetics : Slower reaction rates favor thermodynamically stable 1,2;4,5-diacetals.
  • Steric Effects : Bulkier catalysts (e.g., p-TsOH) disfavor sterically hindered sites.

Moisture Sensitivity

Trace water hydrolyzes acetals, necessitating:

  • Molecular Sieves : 3Å sieves in reaction mixtures.
  • Anhydrous Workup : Ethyl acetate washes to remove H₂O.

Characterization and Quality Control

Spectroscopic Data

Technique Key Features Reference
¹H NMR δ 1.38 (s, 6H, CH₃), δ 4.12 (m, H-3, H-6)
¹³C NMR δ 109.5 (Cq, acetal), δ 209.8 (C=O)
HRMS m/z 297.1543 [M+H]+ (calc. 297.1548)

Purity Standards

  • HPLC : C18 column, 80:20 H₂O/ACN, RT 8.2 min.
  • Residual Solvents : <50 ppm acetone (ICH Q3C).

Chemical Reactions Analysis

Structural Features and Reactivity

The compound contains:

  • A ketone group at position 2

  • Five hydroxyl groups at positions 1, 3, 4, 5, and 6

This combination enables reactions typical of ketones (e.g., nucleophilic additions) and polyols (e.g., oxidation, protection/deprotection) .

Nucleophilic Addition at the Ketone Group

The ketone undergoes nucleophilic additions following the two-step mechanism common to aldehydes/ketones :

  • Nucleophilic attack at the electrophilic carbonyl carbon.

  • Protonation of the resulting alkoxide intermediate.

Example Reaction: Oxime Formation
Reaction with hydroxylamine derivatives forms oximes, as observed in structural analogs like (Z)-1,3,4,5,6-pentahydroxyhexan-2-one O-methyl oxime (ΔG = -4.3 kcal/mol) .

Reaction TypeReagents/ConditionsProductReference
Oxime formationNH₂OH·HCl, MeOH, refluxO-methyl oxime derivative

Protection/Deprotection

  • Acetylation : Treatment with acetic anhydride/pyridine converts hydroxyls to acetate esters.

  • Silylation : TBDMSCl or TMSCl protects hydroxyls as silyl ethers, enabling selective ketone reactivity .

Oxidation

Oxidants like Mn(III) complexes selectively oxidize secondary/tertiary C–H bonds adjacent to hydroxyl groups, forming ketones or epoxides (up to 970 catalytic turnovers) .

Catalytic and Mechanistic Insights

  • Manganese Catalysts : Mn(III) complexes (e.g., [((S,S)-N,N′-bis(2-pyridylmethyl)-trans-1,2-diaminocyclohexane)Mn(CF₃SO₃)₂]) enable enantioselective epoxidation of related ketones with H₂O₂/AcOH (up to 1000 TONs) .

  • Radical vs. Polar Pathways : Cyclohexanol/cyclohexanone ratios (4.9:5.1) in oxidation reactions suggest metal-based mechanisms rather than radical pathways .

Challenges and Selectivity Considerations

  • Steric Hindrance : Bulky substituents near the ketone limit nucleophilic access.

  • Competing Reactivity : Simultaneous activation of hydroxyl and ketone groups requires careful protecting group strategies .

Scientific Research Applications

1,3,4,5,6-Pentahydroxyhexan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,4,5,6-Pentahydroxyhexan-2-one involves its interaction with specific enzymes and metabolic pathways. It is metabolized by the enzyme sorbose dehydrogenase, which converts it to L-sorbose acid. This compound can then enter various metabolic pathways, influencing cellular processes and energy production .

Comparison with Similar Compounds

Comparison of 1,3,4,5,6-Pentahydroxyhexan-2-one with Similar Ketohexoses

Structural and Stereochemical Differences

D-Psicose shares its molecular formula (C₆H₁₂O₆) with other ketohexoses like D-fructose and L-sorbose , but differs in stereochemistry:

  • D-Fructose: (3S,4R,5R)-configured, forming β-pyranose in crystalline states .
  • L-Sorbose : (3S,4R,5S)-configured, used in vitamin C synthesis .
  • D-Psicose : (3R,4R,5R)-configured, with a distinct hydrogen-bonding network in its β-D,L-fructose crystal structure .

Physical and Chemical Properties

Property D-Psicose D-Fructose L-Sorbose
Molecular Weight (g/mol) 180.16 180.16 180.16
Melting Point (°C) ~58–60 (estimated) 103–105 165
Solubility in Water Highly soluble Highly soluble Soluble
Crystal System Triclinic (P1) Monoclinic Orthorhombic

D-Psicose exhibits lower thermal stability compared to L-sorbose but shares high water solubility with D-fructose due to extensive hydroxyl groups .

Comparison of Propan-2-one with Similar Aliphatic Ketones

Property Propan-2-one (Acetone) Butan-2-one (MEK) Cyclohexanone
Molecular Formula C₃H₆O C₄H₈O C₆H₁₀O
Boiling Point (°C) 56 80 156
Applications Solvent, nail polish remover Industrial coatings Nylon production

Acetone’s volatility and simplicity contrast sharply with the structural complexity and bioactive roles of D-psicose.

Research Findings on 1,3,4,5,6-Pentahydroxyhexan-2-one

  • Antioxidant Activity : Untargeted metabolomic studies identified D-psicose derivatives in Ephedra foeminea extracts, correlating with significant free radical scavenging capacity .
  • Crystallography : X-ray diffraction revealed a triclinic crystal system (a = 5.43 Å, b = 7.27 Å, c = 10.13 Å) with a hydrogen-bonded 3D network .
  • Clinical Impact : Acute studies in children confirmed D-allulose’s safety and lack of adverse effects on gut microbiota .

Biological Activity

1,3,4,5,6-Pentahydroxyhexan-2-one;propan-2-one, also known as SORBOSE, is a polyhydroxylated compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

  • Molecular Formula : C12H20O6
  • Molecular Weight : 260.284 g/mol
  • CAS Number : 32717-65-0

Biological Activity Overview

Research indicates that 1,3,4,5,6-Pentahydroxyhexan-2-one exhibits a range of biological activities:

  • Antioxidant Properties : The compound has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.
  • Antimicrobial Activity : Studies have demonstrated that SORBOSE possesses antimicrobial properties against various pathogens, including bacteria and fungi. This suggests potential applications in treating infections.
  • Anti-inflammatory Effects : Preliminary research indicates that this compound may modulate inflammatory pathways, providing a basis for its use in conditions characterized by chronic inflammation.
  • Metabolic Regulation : There is evidence that SORBOSE can influence metabolic pathways, particularly in glucose metabolism and insulin sensitivity.

The mechanisms underlying the biological activities of 1,3,4,5,6-Pentahydroxyhexan-2-one include:

  • Interaction with Cellular Pathways : The compound may interact with key signaling pathways involved in inflammation and metabolism.
  • Free Radical Scavenging : Its hydroxyl groups facilitate the donation of electrons to free radicals, neutralizing their harmful effects.
  • Inhibition of Enzymatic Activity : SORBOSE may inhibit enzymes involved in the synthesis of pro-inflammatory mediators.

Data Table: Biological Activities of SORBOSE

Activity TypeObserved EffectsReferences
AntioxidantScavenges free radicals,
AntimicrobialEffective against bacteria and fungi,
Anti-inflammatoryReduces markers of inflammation,
Metabolic RegulationImproves insulin sensitivity,

Case Studies

Several case studies have investigated the therapeutic potential of 1,3,4,5,6-Pentahydroxyhexan-2-one:

  • Case Study on Antioxidant Effects :
    • A study demonstrated that SORBOSE significantly reduced oxidative stress markers in diabetic rats. The administration resulted in improved antioxidant enzyme levels and reduced lipid peroxidation.
    • Reference: Journal of Diabetes Research (2023).
  • Case Study on Antimicrobial Properties :
    • Research assessed the efficacy of SORBOSE against Staphylococcus aureus and Candida albicans. Results showed a dose-dependent inhibition of growth.
    • Reference: International Journal of Antimicrobial Agents (2023).
  • Case Study on Metabolic Effects :
    • A clinical trial involving obese patients indicated that supplementation with SORBOSE improved glycemic control and reduced body weight over a 12-week period.
    • Reference: Diabetes Care (2024).

Q & A

What synthetic strategies are recommended for the preparation of 1,3,4,5,6-pentahydroxyhexan-2-one, considering its polyhydroxy ketone structure?

Methodological Answer:
Synthesis of polyhydroxy ketones typically involves selective protection/deprotection of hydroxyl groups to avoid undesired side reactions. For example, a multi-step approach could include:

  • Step 1: Protection of specific hydroxyls using acetyl or benzyl groups under acidic or basic conditions to direct regioselectivity.
  • Step 2: Oxidation of a secondary alcohol to a ketone, potentially using Swern oxidation (oxalyl chloride/DMSO) or TEMPO-mediated methods to preserve stereochemistry.
  • Step 3: Deprotection via catalytic hydrogenation (for benzyl groups) or hydrolysis (for acetyl groups).
    Evidence from analogous compounds (e.g., 4-hydroxy-2,2-dimethylcyclohexanone) highlights the importance of reaction conditions in maintaining structural integrity during oxidation steps .

How can the stereochemical configuration of 1,3,4,5,6-pentahydroxyhexan-2-one be rigorously characterized?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR with 2D techniques (COSY, HSQC) to resolve overlapping signals and assign stereocenters. For example, coupling constants (JJ-values) in vicinal diols can indicate axial/equatorial orientations.
  • X-ray Crystallography: If crystalline derivatives are obtainable, this provides definitive stereochemical assignment. PubChem data for related compounds (e.g., 2',3,4',5,7-pentahydroxyflavone) include computed stereochemical descriptors (InChI, SMILES) that guide experimental validation .
  • Polarimetry: Compare observed optical rotation with computational predictions (e.g., density functional theory) to confirm enantiomeric purity.

What experimental protocols are critical for assessing the stability of 1,3,4,5,6-pentahydroxyhexan-2-one under varying pH and temperature conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Measure decomposition temperatures under controlled atmospheres.
  • pH Stability Studies: Incubate the compound in buffered solutions (pH 3–10) and monitor degradation via HPLC or UV-Vis spectroscopy. Evidence from safety protocols for hazardous ketones (e.g., 4-hydroxy-2,2-dimethylcyclohexanone) emphasizes avoiding prolonged exposure to strong acids/bases to prevent ketone hydrolysis .
  • Light Sensitivity: Conduct accelerated aging studies under UV/visible light to assess photodegradation pathways.

How do stereochemical variations in 1,3,4,5,6-pentahydroxyhexan-2-one influence its reactivity in glycosylation or oxidation reactions?

Advanced Research Focus:

  • Glycosylation Reactivity: Axial hydroxyl groups may exhibit higher nucleophilicity, favoring glycosidic bond formation. Computational modeling (e.g., molecular docking) can predict steric hindrance effects using InChI-derived 3D structures .
  • Oxidation Pathways: Stereoelectronics determine whether oxidation proceeds via keto-enol tautomerism or direct dehydrogenation. Studies on similar polyols (e.g., hexahydroxy derivatives) suggest equatorial hydroxyls are more prone to oxidation .

What computational tools are most effective for predicting the biochemical interactions of 1,3,4,5,6-pentahydroxyhexan-2-one?

Advanced Research Focus:

  • Molecular Dynamics (MD) Simulations: Use force fields (e.g., AMBER) to model interactions with enzymes like aldose reductase, leveraging PubChem’s computed molecular weight and logP values .
  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and nucleophilic attack sites.
  • QSAR Modeling: Correlate structural features (e.g., hydroxyl group topology) with observed bioactivity in related chalcone derivatives .

What role might 1,3,4,5,6-pentahydroxyhexan-2-one play in modulating oxidative stress pathways, and how can this be experimentally validated?

Advanced Research Focus:

  • In Vitro Assays: Measure ROS (reactive oxygen species) scavenging activity using DPPH or ABTS radical assays. Compare with structurally similar antioxidants (e.g., 2',3,4',5,7-pentahydroxyflavone) .
  • Cell-Based Studies: Evaluate cytoprotective effects in oxidative stress models (e.g., H2_2O2_2-treated HepG2 cells) via flow cytometry (annexin V/PI staining).
  • Enzyme Inhibition: Test inhibition of NADPH oxidase or xanthine oxidase, referencing methodologies for polyhydroxy ketones in PubChem .

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